

# An In-depth Technical Guide to 5-(Benzylxy)-2-bromoaniline

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## Compound of Interest

Compound Name: **5-(Benzylxy)-2-bromoaniline**

Cat. No.: **B175192**

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## Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **5-(benzylxy)-2-bromoaniline**, a key intermediate in organic synthesis. Due to the limited availability of public domain data, this document combines reported properties with predicted characteristics based on structurally similar compounds. Detailed hypothetical experimental protocols for its synthesis and purification are presented to facilitate its use in research and development. This guide aims to be a valuable resource for scientists working with halogenated and benzylated aniline derivatives in medicinal chemistry and materials science.

## Introduction

**5-(Benzylxy)-2-bromoaniline** is a substituted aromatic amine that possesses structural features amenable to a variety of chemical transformations. The presence of a bromo substituent allows for palladium-catalyzed cross-coupling reactions, while the amine group can be readily derivatized. The benzylxy group serves as a protecting group for the phenol and can be removed under specific conditions, offering a route to further functionalization. These characteristics make **5-(benzylxy)-2-bromoaniline** a potentially valuable building block in the synthesis of complex organic molecules, including those with potential applications in drug discovery.

# Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of **5-(benzyloxy)-2-bromoaniline** is presented below.

Table 1: Physicochemical Properties of **5-(Benzyloxy)-2-bromoaniline**

Property	Value	Source
Molecular Formula	$C_{13}H_{12}BrNO$	<a href="#">[1]</a>
Molecular Weight	278.14 g/mol	<a href="#">[1]</a>
Physical Form	Light-red to Brown Solid	<a href="#">[2]</a>
CAS Number	119879-90-2	<a href="#">[2]</a>
IUPAC Name	5-(Benzyloxy)-2-bromoaniline	<a href="#">[2]</a>
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and insoluble in water.	<a href="#">[3]</a>
Storage Temperature	2-8 °C	<a href="#">[2]</a>

## Spectroscopic Data

Detailed spectroscopic data for **5-(benzyloxy)-2-bromoaniline** is not readily available in the public domain. Below are predicted spectral characteristics based on the analysis of structurally related compounds.

### 3.1. $^1H$ NMR Spectroscopy (Predicted)

A proton NMR spectrum of **5-(benzyloxy)-2-bromoaniline** in  $\text{CDCl}_3$  is expected to show distinct signals for the aromatic protons of both the aniline and benzyl rings, the benzylic methylene protons, and the amine protons.

### 3.2. $^{13}\text{C}$ NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for each of the 13 unique carbon atoms in the molecule. The carbon attached to the bromine will be downfield, and the carbons of the benzyloxy group will also have characteristic shifts.

### 3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic rings, C-O stretching of the ether linkage, and C-Br stretching.

### 3.4. Mass Spectrometry (Predicted)

The mass spectrum should exhibit a molecular ion peak  $[\text{M}]^+$  and a characteristic  $[\text{M}+2]^+$  peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the benzyl group.

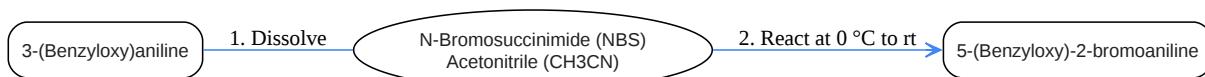
## Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and purification of **5-(benzyloxy)-2-bromoaniline** based on standard organic chemistry methodologies for similar compounds.<sup>[4][5]</sup>

### 4.1. Synthesis of **5-(Benzyloxy)-2-bromoaniline**

This proposed synthesis involves the bromination of 3-(benzyloxy)aniline.

#### Diagram 1: Proposed Synthesis of **5-(Benzyloxy)-2-bromoaniline**



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Caption: Synthetic pathway for **5-(BenzylOxy)-2-bromoaniline**.

Materials:

- 3-(BenzylOxy)aniline
- N-Bromosuccinimide (NBS)
- Acetonitrile (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium thiosulfate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

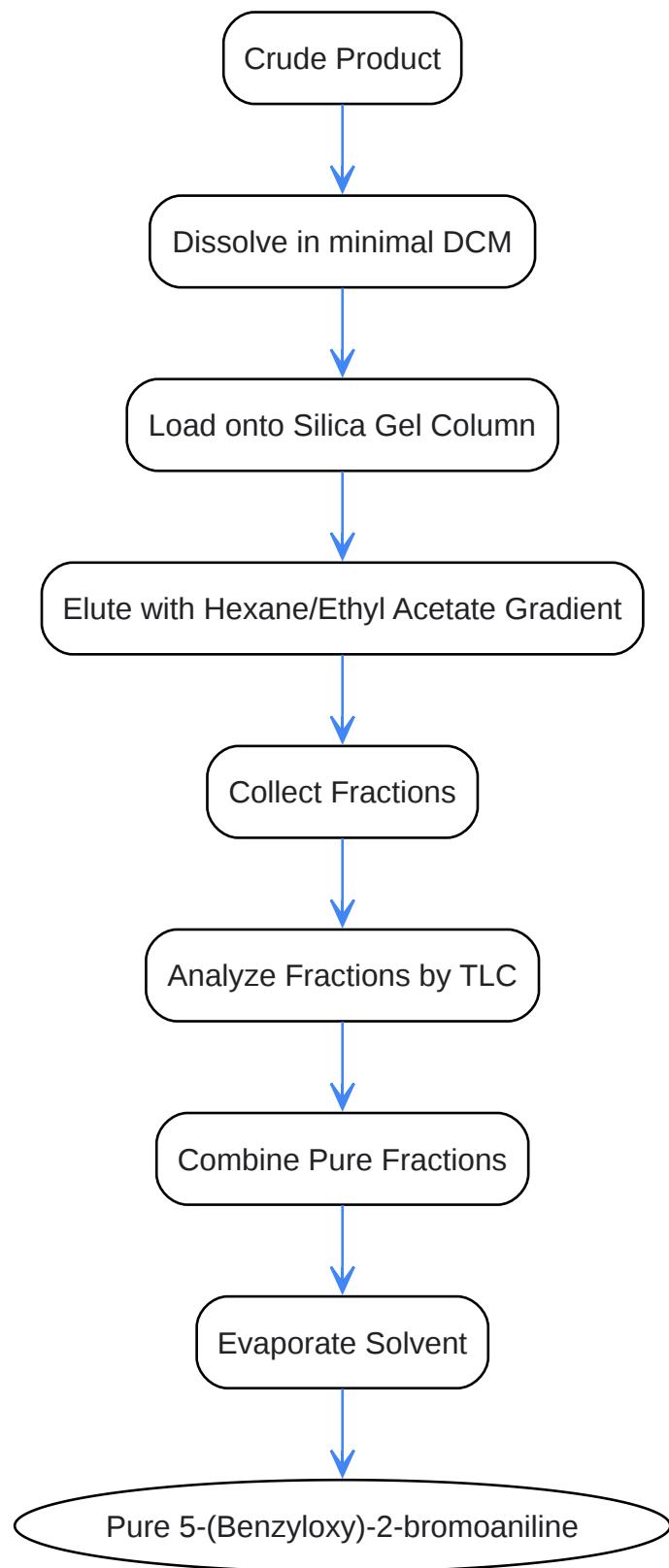
Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(benzylOxy)aniline (1.0 eq) in anhydrous acetonitrile.
- Cool the solution to 0 °C using an ice bath.
- Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
- Extract the mixture with dichloromethane (3 x volume of acetonitrile).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

#### 4.2. Purification Protocol: Column Chromatography

##### Diagram 2: Purification Workflow



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Caption: Workflow for the purification of **5-(BenzylOxy)-2-bromoaniline**.

**Procedure:**

- Prepare a silica gel column using a slurry of silica gel in hexane.
- Dissolve the crude product in a minimal amount of dichloromethane.
- Adsorb the crude product onto a small amount of silica gel and load it onto the column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
- Collect fractions and monitor by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield purified **5-(benzyloxy)-2-bromoaniline** as a light-red to brown solid.

## Reactivity and Potential Applications in Drug Development

The chemical structure of **5-(benzyloxy)-2-bromoaniline** suggests its utility as a versatile intermediate in the synthesis of more complex molecules.

### 5.1. Key Reactions

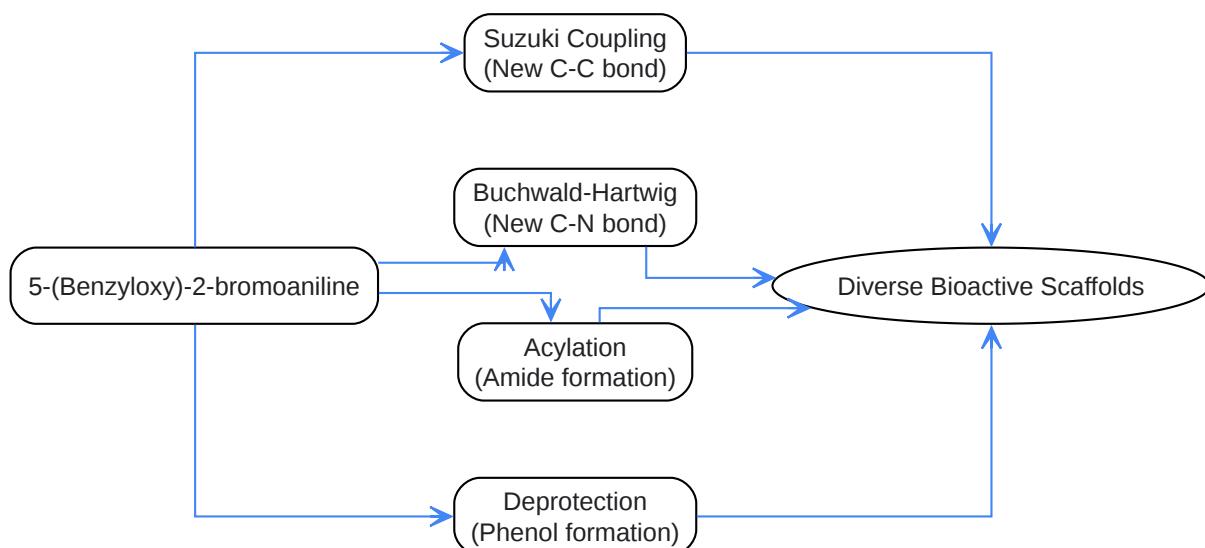
- Suzuki-Miyaura Cross-Coupling: The bromo substituent at the 2-position is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. This is a common strategy in the synthesis of pharmaceutical compounds.<sup>[6]</sup>
- Buchwald-Hartwig Amination: The aniline nitrogen can participate in Buchwald-Hartwig amination reactions to form diarylamines.
- Amide Bond Formation: The primary amine can be readily acylated to form amides, which are common functional groups in drug molecules.
- Deprotection of the Benzyl Group: The benzyloxy group can be cleaved under hydrogenolysis conditions to reveal a phenolic hydroxyl group, providing another point for

functionalization.

## 5.2. Role in Drug Discovery

While there is no specific literature detailing the use of **5-(benzyloxy)-2-bromoaniline** in drug development, the bromoaniline scaffold is a component of various biologically active molecules. [7][8] Substituted anilines are present in drugs targeting a wide range of diseases. The "benzyloxy" pharmacophore is also found in a number of bioactive compounds.[9][10] Given its functionalities, **5-(benzyloxy)-2-bromoaniline** could serve as a key intermediate for the synthesis of novel compounds for screening against various biological targets.

Diagram 3: Potential Synthetic Utility in Medicinal Chemistry



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Caption: Potential reaction pathways for generating diverse molecular scaffolds.

## Safety and Handling

**5-(BenzylOxy)-2-bromoaniline** should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

- Hazard Statements: H302 (Harmful if swallowed).[[2](#)]
- Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[[2](#)]
- Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

## Conclusion

**5-(BenzylOxy)-2-bromoaniline** is a chemical intermediate with significant potential for use in synthetic organic chemistry, particularly in the construction of complex molecules for medicinal chemistry research. While detailed experimental and spectroscopic data are not widely available, this guide provides a foundational understanding of its properties and outlines plausible synthetic and purification protocols. Further research into the reactivity and applications of this compound is warranted to fully explore its utility in the development of novel chemical entities.

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